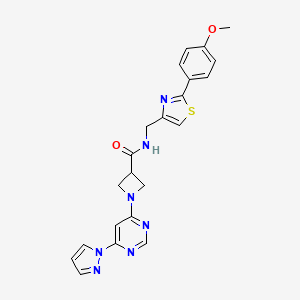

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide

Description

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole ring at position 6, linked to an azetidine-3-carboxamide moiety. The azetidine group is further functionalized with a thiazole ring bearing a 4-methoxyphenyl substituent at position 2. This complex architecture integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2S/c1-31-18-5-3-15(4-6-18)22-27-17(13-32-22)10-23-21(30)16-11-28(12-16)19-9-20(25-14-24-19)29-8-2-7-26-29/h2-9,13-14,16H,10-12H2,1H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLQHCWHNWELEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The general synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through the condensation of a β-dicarbonyl compound with a guanidine derivative.

Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Azetidine Ring Formation: The azetidine ring is typically formed via the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.

Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous heterocycles, emphasizing molecular features, synthetic strategies, and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity :

- The target compound’s integration of pyrimidine, pyrazole, azetidine, and thiazole surpasses the complexity of analogs like 4i (pyrimidine-tetrazole-coumarin) or pyrazolo-pyridines . This may enhance binding specificity but complicate synthesis and bioavailability.

Synthetic Strategies :

- The target compound likely employs cross-coupling reactions (e.g., Suzuki-Miyaura for pyrimidine-pyrazole assembly) and amide bond formation, similar to methods in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis (copper-catalyzed amination ).

Chirality Considerations: The azetidine-3-carboxamide group introduces a stereocenter.

Molecular Weight and Drug-Likeness :

- The target’s higher molecular weight (~460 g/mol) approaches the upper limit of Lipinski’s Rule of Five, contrasting with smaller analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (215 g/mol) . This may limit oral bioavailability.

Research Implications and Gaps

- Activity Prediction : Pyrimidine derivatives often target kinases or nucleic acid-binding proteins, while thiazoles are prevalent in antimicrobials and anti-inflammatories. Synergistic effects from combining these motifs remain speculative without experimental data.

- Stereochemical Studies : Chirality in the azetidine carboxamide warrants enantioselective synthesis and testing, as enantiomers may exhibit divergent pharmacokinetic profiles .

- Comparative Bioassays : Direct comparisons with 4i or pyrazolo-pyridines in enzymatic or cellular assays could clarify structure-activity relationships.

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.44 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and a thiazole group, which are known for their diverse biological activities.

Research indicates that compounds with similar structural motifs often interact with specific biological targets:

- Inhibition of Enzymes : Many pyrazole and pyrimidine derivatives have been shown to inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. For instance, studies have demonstrated that modifications in these structures can lead to potent inhibition of PDE3A, impacting cardiovascular functions .

- Receptor Modulation : The thiazole group is known to interact with various receptors involved in inflammatory responses. Compounds targeting Toll-like receptors (TLRs), particularly TLR4, have been explored for their anti-inflammatory properties. The compound's structure suggests it may modulate these pathways, potentially offering therapeutic benefits in inflammatory diseases .

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds through various assays:

- Cytotoxicity Testing : Compounds structurally related to this molecule have shown promising results against cancer cell lines. For example, derivatives with similar thiazole and pyrazole components exhibited IC50 values ranging from 0.5 to 5 μM against human cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

- Inhibition of Mycobacterium tuberculosis : Some derivatives demonstrated activity against Mycobacterium tuberculosis with IC50 values between 1.35 and 2.18 μM, suggesting that this compound could be effective against tuberculosis .

Anti-inflammatory Activity

The anti-inflammatory properties are particularly relevant due to the presence of the thiazole moiety:

- TLR4 Inhibition : Preliminary docking studies suggest that the compound may inhibit TLR4 signaling pathways, which are crucial in mediating inflammatory responses. This inhibition could lead to reduced cytokine release in inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities related to compounds with similar structures:

- Cardiotonic Effects : A series of pyrazole derivatives were tested for cardiotonic effects via PDE3 inhibition, showing significant modulation of cardiac contractility without substantial toxicity up to doses of 100 mg/kg in animal models .

- Toxicity Studies : In vivo toxicity assessments indicated that certain derivatives were non-toxic at therapeutic doses, supporting their potential for further development as safe pharmacological agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.